2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
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Overview
Description
“2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide” is a chemical compound with the molecular formula C18H30N2O3S . It is a complex organic molecule that contains elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) involves the reaction of 1,6-hexanediamine (HMDA) with 2,2,6,6-tetramethyl-4-piperidinone (TAA) in a micro fixed-bed reactor packed with a 5% Pt/C catalyst . The reaction rate in the flow system has been significantly improved (from 2 hours in batch to 12 minutes in flow) because of enhanced mass transfer .Mechanism of Action
The exact mechanism of action of 2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 0202 is not fully understood. However, it has been suggested that it may act by modulating the activity of certain enzymes and proteins involved in the regulation of neuronal function and survival.
Biochemical and Physiological Effects:
This compound 0202 has been found to possess a range of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, which are known to play a role in the development of neurodegenerative disorders. Additionally, this compound 0202 has been found to enhance mitochondrial function and promote the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 0202 in lab experiments is its ability to cross the blood-brain barrier, which makes it an attractive candidate for the treatment of neurodegenerative disorders. However, one of the limitations of using this compound 0202 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of 2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 0202. One area of interest is the development of novel therapeutic strategies that utilize this compound 0202 in combination with other compounds to enhance its neuroprotective effects. Additionally, further research is needed to fully understand the mechanism of action of this compound 0202 and its potential applications in other fields of medicine.
Synthesis Methods
The synthesis of 2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 0202 involves a multi-step process that begins with the reaction of 2-ethoxy-4-methylbenzenesulfonyl chloride with 2,2,6,6-tetramethyl-4-piperidinol in the presence of a base such as triethylamine. This is followed by the addition of sodium hydride to the reaction mixture, which results in the formation of this compound 0202.
Scientific Research Applications
2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 0202 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
properties
IUPAC Name |
2-ethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3S/c1-7-23-15-10-13(2)8-9-16(15)24(21,22)19-14-11-17(3,4)20-18(5,6)12-14/h8-10,14,19-20H,7,11-12H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAFDUATBZYOIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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